2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide
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Description
2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic molecule characterized by its unique tricyclic structure that incorporates both anthracene and triaza moieties. This compound has garnered attention for its potential biological activities due to the presence of various functional groups including imino, carboxylic acid, and amide linkages.
Chemical Structure and Properties
The molecular formula for this compound is C24H24N6O3 with a molecular weight of approximately 432.48 g/mol. The structure features multiple nitrogen atoms which are often associated with biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research has shown that derivatives of triaza-anthracene compounds can exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-Imino-10-oxo have demonstrated varying degrees of effectiveness against bacteria and fungi.
Compound | Target Organism | Activity |
---|---|---|
2-Imino-10-oxo | Staphylococcus aureus | Moderate Inhibition |
2-Imino-10-oxo | Candida albicans | Significant Inhibition |
Studies utilizing the disk diffusion method have provided insights into the minimum inhibitory concentrations (MIC) required for effective antimicrobial action against various pathogens .
Anticancer Activity
The compound's structure suggests potential applications in cancer therapy. Research has indicated that similar compounds can inhibit tumor cell proliferation. For example, studies have reported that analogs of triaza-anthracenes exhibit potent activity against human cancer cell lines.
Cell Line | Compound Tested | Activity |
---|---|---|
KB | Triaza-Anthracene Derivative | Potent Inhibition |
HepG2 | Triaza-Anthracene Derivative | Selective Activity |
These findings suggest that the unique nitrogen-rich structure may enhance binding affinity to biological targets involved in cancer progression .
Understanding the mechanism by which 2-Imino-10-oxo exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies typically focus on binding affinities with specific enzymes or receptors. Techniques such as molecular docking and density functional theory (DFT) calculations are employed to elucidate these interactions.
Molecular Docking Studies
Molecular docking studies have indicated that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its biological activity. For instance, interactions with tyrosine and tryptophan residues have been noted to stabilize the complex formed between the compound and its target .
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to 2-Imino-10-oxo .
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial properties of various derivatives against common pathogens.
- Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics.
-
Anticancer Efficacy Study
- A series of triaza-anthracene derivatives were tested against multiple human tumor cell lines.
- Compounds exhibited selective cytotoxicity, making them candidates for further development in cancer therapeutics.
Properties
CAS No. |
370869-95-7 |
---|---|
Molecular Formula |
C23H22N6O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c24-20-17(22(30)26-13-16-6-4-10-32-16)11-18-21(29(20)14-15-5-3-8-25-12-15)27-19-7-1-2-9-28(19)23(18)31/h1-3,5,7-9,11-12,16,24H,4,6,10,13-14H2,(H,26,30) |
InChI Key |
JOIKWPYTXDOQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 |
Origin of Product |
United States |
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